molecular formula C14H10ClNS B8286415 2-(4-Chlorophenyl)-3-aminobenzo[b]thiophene

2-(4-Chlorophenyl)-3-aminobenzo[b]thiophene

Cat. No. B8286415
M. Wt: 259.8 g/mol
InChI Key: YWIMLBPNAZJIMO-UHFFFAOYSA-N
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Patent
US04157399

Procedure details

29.5 g (0.103 mol) of 3-formamido-2-(4'-chloro-phenyl) benzo(b)thiophene with 300 ml of hydrochloric acid at 25% are refluxed with stirring for 10 hours. After cooling, the mixture is poured into water, made alkaline by ammonia and extracted with CH2Cl2. By evaporating the organic phase dried over K2CO3 and recrystallising the residue in acetone, 19.9 g (73% of theory) of 3-amino-2-(4-chlorophenyl)-benzo(b)-thiophene are obtained, yellow crystals, mp. 152°-154° (benzene).
Name
3-formamido-2-(4'-chloro-phenyl) benzo(b)thiophene
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:3][C:4]1[C:5]2[CH:19]=[CH:18][CH:17]=[CH:16][C:6]=2[S:7][C:8]=1[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1)=O.Cl.N>O>[NH2:3][C:4]1[C:5]2[CH:19]=[CH:18][CH:17]=[CH:16][C:6]=2[S:7][C:8]=1[C:9]1[CH:10]=[CH:11][C:12]([Cl:15])=[CH:13][CH:14]=1

Inputs

Step One
Name
3-formamido-2-(4'-chloro-phenyl) benzo(b)thiophene
Quantity
29.5 g
Type
reactant
Smiles
C(=O)NC=1C2=C(SC1C1=CC=C(C=C1)Cl)C=CC=C2
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
By evaporating the organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CUSTOM
Type
CUSTOM
Details
recrystallising the residue in acetone

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC=1C2=C(SC1C1=CC=C(C=C1)Cl)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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